molecular formula C6H16ClNO3 B1265777 Triethanolamine hydrochloride CAS No. 637-39-8

Triethanolamine hydrochloride

Cat. No. B1265777
Key on ui cas rn: 637-39-8
M. Wt: 185.65 g/mol
InChI Key: HHLJUSLZGFYWKW-UHFFFAOYSA-N
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Patent
US05470990

Procedure details

A suspension of 3.7 g of the sulfochloride of the formula (7) in 15 g of triethanolamine and 3 g of water is stirred at 150° for one hour. The excess solvent is substantially removed in vacuo at 120°-150° C., and 50 ml of isopropanol are added to the viscous residue. The precipitated product is filtered off with suction, washed repeatedly with isopropanol and taken up in approx. 40 ml of water. The cloudy solution is clarified by filtration with 0.2 g of active charcoal through a pressure filter. This gives an aqueous solution of the bistriethanolamine salt of the formula ##STR16## which still contains triethanolamine hydrochloride.
Quantity
3.7 g
Type
reactant
Reaction Step One
[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S([Cl:5])(O)(=O)=O.O.[N:7]([CH2:14][CH2:15][OH:16])([CH2:11][CH2:12][OH:13])[CH2:8][CH2:9][OH:10]>>[ClH:5].[N:7]([CH2:14][CH2:15][OH:16])([CH2:11][CH2:12][OH:13])[CH2:8][CH2:9][OH:10] |f:3.4|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
S(=O)(=O)(O)Cl
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 g
Type
reactant
Smiles
O
Name
Quantity
15 g
Type
reactant
Smiles
N(CCO)(CCO)CCO

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 150° for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess solvent is substantially removed in vacuo at 120°-150° C.
ADDITION
Type
ADDITION
Details
50 ml of isopropanol are added to the viscous residue
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off with suction
WASH
Type
WASH
Details
washed repeatedly with isopropanol
FILTRATION
Type
FILTRATION
Details
The cloudy solution is clarified by filtration with 0.2 g of active charcoal through a pressure
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl.N(CCO)(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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